molecular formula C9H15Br2N3 B6344569 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole CAS No. 1240572-20-6

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole

Cat. No.: B6344569
CAS No.: 1240572-20-6
M. Wt: 325.04 g/mol
InChI Key: VHFPYVIUNDJTAW-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C9H15Br2N3. It is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine atoms at the 3 and 5 positions of the triazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole typically involves the bromination of 1-heptyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation may produce a triazole N-oxide.

Scientific Research Applications

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt biological processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and protein function is of particular interest.

Comparison with Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the heptyl group, making it less hydrophobic and potentially less bioavailable.

    3,5-Dichloro-1-heptyl-1H-1,2,4-triazole: Substitution of bromine with chlorine alters the compound’s reactivity and biological activity.

    1-Heptyl-1H-1,2,4-triazole: Lacks the bromine atoms, resulting in different chemical properties and reactivity.

Uniqueness: 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the heptyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dibromo-1-heptyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br2N3/c1-2-3-4-5-6-7-14-9(11)12-8(10)13-14/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPYVIUNDJTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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